molecular formula C12H11N3O6S B11306355 Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate

Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate

Cat. No.: B11306355
M. Wt: 325.30 g/mol
InChI Key: PLWCVGJOOHELHZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a dihydropyrimidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzoate ester moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, provides strong binding interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

methyl 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate

InChI

InChI=1S/C12H11N3O6S/c1-21-11(17)7-4-2-3-5-8(7)15-22(19,20)9-6-13-12(18)14-10(9)16/h2-6,15H,1H3,(H2,13,14,16,18)

InChI Key

PLWCVGJOOHELHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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